Methyl 2-oxo-2-(thiophen-2-yl)acetate

Beschreibung

BenchChem offers high-quality Methyl 2-oxo-2-(thiophen-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-2-(thiophen-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

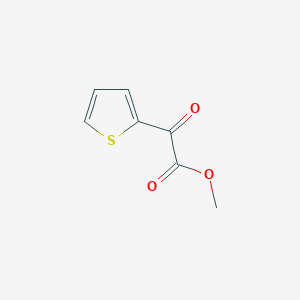

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-oxo-2-thiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMBHJJCUUXOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304000 | |

| Record name | Methyl α-oxo-2-thiopheneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-13-7 | |

| Record name | Methyl α-oxo-2-thiopheneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26878-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-oxo-2-thiopheneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate from 2-Bromothiophene

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing methyl 2-oxo-2-(thiophen-2-yl)acetate, a valuable α-ketoester intermediate in pharmaceutical and materials science research. The primary focus is on the robust and widely utilized Grignard-based methodology, originating from the accessible starting material, 2-bromothiophene. This document delves into the mechanistic underpinnings, critical process parameters, and practical laboratory protocols. Alternative synthetic strategies are also discussed to provide a complete landscape for researchers and drug development professionals.

Introduction: The Significance of a Versatile Building Block

Methyl 2-oxo-2-(thiophen-2-yl)acetate, also known as methyl 2-thienylglyoxylate, is a key heterocyclic α-ketoester. Its unique structural motif, combining a reactive α-ketoester functionality with the thiophene heterocycle, makes it a highly sought-after precursor in organic synthesis. The thiophene ring is a well-established bioisostere for the phenyl group, often incorporated into drug candidates to modulate metabolic stability and biological activity. Consequently, this molecule serves as a critical starting point for the synthesis of various pharmacologically active compounds, including anti-inflammatory agents and cardiovascular drugs.[1] This guide offers a detailed exploration of its synthesis from 2-bromothiophene, an economical and commercially available starting material.[2]

Strategic Analysis: Core Synthetic Pathways

The synthesis of methyl 2-oxo-2-(thiophen-2-yl)acetate from 2-bromothiophene necessitates the formation of a carbon-carbon bond between the C2 position of the thiophene ring and a two-carbon ketoester synthon. The most logical and field-proven approach involves converting the electrophilic C-Br bond of 2-bromothiophene into a nucleophilic organometallic species, which can then react with a suitable electrophilic partner.

The primary strategies covered in this guide are:

-

Grignard Reagent Formation and Acylation: The most common and practical route, involving the preparation of 2-thienylmagnesium bromide followed by reaction with an oxalate derivative.[2][3]

-

Organolithium-Mediated Synthesis: An alternative involving a lithium-halogen exchange, offering different reactivity profiles.[4]

-

Palladium-Catalyzed Methodologies: Modern cross-coupling techniques, such as carbonylative coupling, present alternative, albeit more complex, routes.[5][6]

This guide will focus principally on the Grignard-based approach due to its reliability, scalability, and widespread adoption in both academic and industrial settings.

The Grignard-Based Synthesis: A Detailed Exploration

This two-step process is the cornerstone for the efficient synthesis of the target molecule. It begins with the formation of a Grignard reagent, which is then carefully reacted with dimethyl oxalate.

Workflow of the Grignard-Based Synthesis

Caption: Overall workflow for the synthesis via the Grignard pathway.

Part A: Formation of 2-Thienylmagnesium Bromide

The generation of the Grignard reagent is the critical first step. Standard protocols for Grignard reactions should be rigorously followed.[3]

Causality Behind Experimental Choices:

-

Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be instantly quenched by protic sources, including trace amounts of water in the solvent or on the glassware.[7] The reaction must be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

-

Solvent Selection: Aprotic coordinating solvents like tetrahydrofuran (THF) or diethyl ether are essential. They solvate the magnesium ion, stabilizing the Grignard reagent and preventing its precipitation.[3][8]

-

Initiation: The reaction between magnesium metal and the aryl bromide can be sluggish to start. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the magnesium surface by exposing a fresh, unoxidized layer.[8]

Part B: Acylation with Dimethyl Oxalate

This step involves the nucleophilic attack of the Grignard reagent on one of the ester carbonyls of dimethyl oxalate.

Reaction Mechanism and The Over-addition Challenge: The primary challenge in this synthesis is preventing a second addition of the Grignard reagent to the product. The desired product, an α-ketoester, is more reactive towards the Grignard reagent than the starting dimethyl oxalate.[9][10] This over-addition leads to the formation of a tertiary alcohol byproduct, significantly reducing the yield of the desired product.

Caption: Desired acylation versus the competing over-addition side reaction.

Field-Proven Control Strategies: To maximize the yield of the desired α-ketoester, the following control measures are essential:

-

Low Reaction Temperature: Performing the reaction at very low temperatures (-80 °C to -40 °C) is the most effective strategy.[4] It reduces the rate of the second addition more significantly than the first, thereby favoring the formation of the ketoester.

-

Inverse Addition: Slowly adding the pre-formed Grignard reagent to a solution of dimethyl oxalate ensures that the Grignard reagent is always the limiting reactant in the immediate reaction environment, minimizing its chance to react with the newly formed product.

-

Stoichiometric Control: Using a slight excess of dimethyl oxalate relative to the Grignard reagent can help consume all the nucleophile before it can react with the product.

Alternative Synthetic Strategies

While the Grignard route is dominant, other methods can be employed, particularly when specific functional group tolerance is required.

Organolithium Route

2-Bromothiophene can be converted to 2-thienyllithium via lithium-halogen exchange using an organolithium reagent such as n-butyllithium, typically at low temperatures (-80 °C).[4] The resulting 2-thienyllithium is then reacted with dimethyl oxalate. Organolithium reagents are generally more reactive and basic than their Grignard counterparts, making strict temperature control and anhydrous conditions even more critical. The same challenge of over-addition applies and is managed using similar low-temperature protocols.[4]

Palladium-Catalyzed Carbonylative Coupling

Modern synthetic chemistry offers palladium-catalyzed methods for constructing such molecules. A carbonylative cross-coupling reaction could theoretically be employed. This would involve the palladium-catalyzed reaction of 2-bromothiophene with a suitable coupling partner under an atmosphere of carbon monoxide (CO).[5][6] For instance, a carbonylative Sonogashira coupling could be envisioned, though it is a complex, multi-component reaction.[11][12][13] These methods are powerful but require specialized equipment (for handling CO gas), expensive catalysts, and extensive optimization.

Quantitative Data Summary

The success of the Grignard-based synthesis is highly dependent on reaction conditions. The table below summarizes typical parameters and expected outcomes based on literature precedents.

| Parameter | Condition A (High Selectivity) | Condition B (Standard) | Rationale & Impact on Yield |

| Temperature | -78 °C to -40 °C | 0 °C to Room Temp. | Lower temperatures significantly reduce the rate of the over-addition reaction, maximizing the yield of the desired ketoester.[4] |

| Addition Mode | Inverse (Grignard to Oxalate) | Normal (Oxalate to Grignard) | Inverse addition maintains a low concentration of the highly reactive Grignard reagent, preventing it from reacting with the product. |

| Solvent | Anhydrous THF | Anhydrous Diethyl Ether | THF's higher polarity and solvating power can sometimes lead to cleaner reactions and better yields. |

| Stoichiometry | ~1.1 eq. Dimethyl Oxalate | 1.0 eq. Dimethyl Oxalate | A slight excess of the electrophile ensures complete consumption of the Grignard reagent. |

| Typical Yield | 65-85% | 30-50% | Optimized, low-temperature conditions are crucial for achieving high yields. |

Detailed Experimental Protocol: Grignard Synthesis

The following protocol is a self-validating system designed for high-yield synthesis in a research laboratory setting.

Materials:

-

2-Bromothiophene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (1 small crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Dimethyl oxalate (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Grignard Reagent Formation:

-

Place the magnesium turnings (1.2 eq) and a single crystal of iodine in the reaction flask.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 eq) in anhydrous THF.

-

Add a small amount (~10%) of the 2-bromothiophene solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle warming with a heat gun may be required.

-

Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting dark grey/brown solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

In a separate, flame-dried flask, prepare a solution of dimethyl oxalate (1.1 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared 2-thienylmagnesium bromide solution to the dimethyl oxalate solution via cannula or a dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 2-oxo-2-(thiophen-2-yl)acetate as a pure product.

-

Conclusion

The synthesis of methyl 2-oxo-2-(thiophen-2-yl)acetate from 2-bromothiophene is most effectively and reliably achieved through a Grignard-based pathway. The critical factor for success is the meticulous control of reaction parameters, particularly temperature, to mitigate the inherent challenge of over-addition. By employing the low-temperature, inverse-addition protocol detailed in this guide, researchers can consistently obtain high yields of this valuable synthetic intermediate. This robust methodology provides a solid foundation for the development of novel pharmaceuticals and advanced materials, underscoring the importance of understanding the causality behind experimental choices for achieving reproducible and scalable chemical syntheses.

References

- CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents.

- CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents.

- CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents.

- Reactions of Grignard Reagents - Master Organic Chemistry.

- methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis - ChemicalBook.

- Palladium-Catalyzed β-Arylation of α-Keto Esters - Organic Chemistry Portal.

- Sonogashira Coupling - Organic Chemistry Portal.

- How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? - ResearchGate.

- Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing).

- Sonogashira Coupling - Chemistry LibreTexts.

- The Grignard Reaction Mechanism - Chemistry Steps.

- CN111763194A - Preparation method of 2-bromothiophene - Google Patents.

- Palladium Catalyzed β-Arylation of α-Keto Esters - PMC - NIH.

-

Grignard Reagent with Esters - a Practice Example - YouTube. Available at: [Link]

- Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach - FHNW.

-

Sonogashira coupling - Wikipedia. Available at: [Link]

- US4180510A - Method for preparing thienylacetic acids - Google Patents.

- THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS Presented to the Facility of the Division of Graduate.

-

Synthesis of α-Substituted Alkenylammonium Salts through Suzuki–Miyaura and Sonogashira Coupling | Request PDF - ResearchGate. Available at: [Link]

- HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1.

-

Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

-

Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - ResearchGate. Available at: [Link]

-

The Ullmann Ether Condensation - ResearchGate. Available at: [Link]

-

2-bromopentane - Organic Syntheses Procedure. Available at: [Link]

-

Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC - NIH. Available at: [Link]

-

Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines Lee, Aaron - Helda - University of Helsinki. Available at: [Link]

-

Mod-31 Lec-35 Thiophene Synthesis - YouTube. Available at: [Link]

- Triflic Acid-Mediated Synthesis of Thioglycosides.

-

23.8: Mixed Claisen Condensations - Chemistry LibreTexts. Available at: [Link]

-

Grignard reaction - Wikipedia. Available at: [Link]

-

Palladium-Catalyzed β-Arylation of α-Keto Esters - PubMed - NIH. Available at: [Link]

-

Preparation of 2-bromothiophene - PrepChem.com. Available at: [Link]

-

Draw the structure of the product that is formed when 2-bromothiophene is treated with the following reagents: 1) Mg; 2) CO_2; 3) acidic workup. | Homework.Study.com. Available at: [Link]

- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa.

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

-

New synthesis of alpha-methyl-2-thiopheneacetic acid, a key intermediate of tiaprofenic acid and process related - TSI Journals. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]

Sources

- 1. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 5. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. irf.fhnw.ch [irf.fhnw.ch]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-2-(thiophen-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 2-oxo-2-(thiophen-2-yl)acetate, a molecule of interest in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This document, crafted from the perspective of a Senior Application Scientist, delves into the practical aspects of acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and methodologies.

Introduction

Methyl 2-oxo-2-(thiophen-2-yl)acetate, with the chemical formula C₇H₆O₃S and a molecular weight of 170.18 g/mol , is a thiophene derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds.[1] Its structure, featuring a thiophene ring connected to a methyl ester via an α-keto group, presents a unique electronic environment that gives rise to a distinct spectroscopic fingerprint. Accurate characterization of this fingerprint is a critical first step in any research and development endeavor involving this molecule.

Molecular Structure:

Caption: Molecular structure of Methyl 2-oxo-2-(thiophen-2-yl)acetate.

Synthesis and Sample Preparation

The synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate can be achieved through the lithiation of 2-bromothiophene followed by reaction with dimethyl oxalate.[1]

Experimental Protocol: Synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate

-

To a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise.

-

Stir the resulting mixture at -78 °C for a specified time to ensure complete lithiation.

-

In a separate flask, prepare a solution of dimethyl oxalate in anhydrous THF.

-

Add the dimethyl oxalate solution to the lithiated thiophene solution at -78 °C.

-

Allow the reaction to proceed at low temperature before quenching with a suitable reagent, such as saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

For spectroscopic analysis, the purified compound should be dissolved in an appropriate deuterated solvent for NMR (e.g., CDCl₃) or prepared as a thin film or KBr pellet for IR spectroscopy. For mass spectrometry, the sample can be introduced directly or via a chromatographic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 2-oxo-2-(thiophen-2-yl)acetate is expected to show signals corresponding to the three distinct proton environments: the thiophene ring protons and the methyl ester protons.

Table 1: Predicted ¹H NMR Data for Methyl 2-oxo-2-(thiophen-2-yl)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet of doublets | 1H | H-5 (thiophene) |

| ~7.7 | Doublet of doublets | 1H | H-3 (thiophene) |

| ~7.2 | Triplet | 1H | H-4 (thiophene) |

| ~3.9 | Singlet | 3H | -OCH₃ |

Interpretation:

-

The protons on the thiophene ring will appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the α-keto-ester substituent, these protons will be deshielded and shifted downfield. The specific splitting patterns (doublet of doublets and a triplet) arise from the coupling between adjacent protons on the ring.

-

The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the absence of neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 2-oxo-2-(thiophen-2-yl)acetate

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=O (keto) |

| ~162 | C=O (ester) |

| ~142 | C-2 (thiophene) |

| ~136 | C-5 (thiophene) |

| ~135 | C-3 (thiophene) |

| ~128 | C-4 (thiophene) |

| ~53 | -OCH₃ |

Interpretation:

-

The two carbonyl carbons (keto and ester) are expected to be the most downfield signals due to their high degree of deshielding. The ketonic carbonyl will likely be further downfield than the ester carbonyl.

-

The four distinct carbon signals for the thiophene ring will appear in the aromatic region. The carbon atom attached to the substituent (C-2) will be significantly deshielded.

-

The methyl carbon of the ester group will appear as an upfield signal, typically around 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for Methyl 2-oxo-2-(thiophen-2-yl)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic, -OCH₃) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1660 | Strong | C=O stretching (keto) |

| ~1435 | Medium | C=C stretching (thiophene ring) |

| ~1250 | Strong | C-O stretching (ester) |

Interpretation:

-

The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl stretch typically appears at a higher wavenumber than the α-keto carbonyl stretch.

-

The C-H stretching vibrations of the thiophene ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

Characteristic absorptions for the thiophene ring (C=C stretching) and the C-O stretching of the ester group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Molecular Ion Peak:

-

For Methyl 2-oxo-2-(thiophen-2-yl)acetate (C₇H₆O₃S), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 170.

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the weaker bonds, particularly around the carbonyl groups.

Caption: Predicted major fragmentation pathway for Methyl 2-oxo-2-(thiophen-2-yl)acetate.

Interpretation of Key Fragments:

-

m/z = 111: Loss of the methoxycarbonyl radical (•COOCH₃) from the molecular ion, resulting in the thenoyl cation. This is expected to be a major fragment.

-

m/z = 83: Subsequent loss of carbon monoxide (CO) from the thenoyl cation (m/z 111) to give the thiophenyl cation.

-

m/z = 59: Cleavage of the bond between the two carbonyl groups, resulting in the methoxycarbonyl cation.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of Methyl 2-oxo-2-(thiophen-2-yl)acetate. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides unambiguous evidence for the structure and purity of the compound. For researchers in drug discovery and organic synthesis, a thorough understanding of these spectroscopic techniques and their application to this specific molecule is paramount for ensuring the integrity of their scientific work.

References

-

Foschi, F.; Bonandi, E.; Mereu, A.; Pacchetti, B.; Gozzini, D.; Passarella, D. Selective synthesis of methyl dithienyl-glycolates. Arkivoc2018 , 2018 (7), 423–430. [Link]

Sources

Physical and chemical properties of "Methyl 2-oxo-2-(thiophen-2-yl)acetate"

An In-Depth Technical Guide to Methyl 2-oxo-2-(thiophen-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2-(thiophen-2-yl)acetate (CAS No: 26878-13-7) is a versatile α-ketoester containing a thiophene moiety.[1][2] This bifunctional molecule serves as a critical building block in synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems and pharmacologically active agents. The presence of the thiophene ring, a well-known bioisostere of the benzene ring, coupled with the reactive α-ketoester functionality, makes this compound a valuable precursor for drug discovery programs.[3] Thiophene derivatives are integral to numerous commercial drugs and are actively investigated for their anti-inflammatory and anticancer properties.[3][4] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 2-oxo-2-(thiophen-2-yl)acetate, a detailed synthetic protocol, and insights into its reactivity and handling, empowering researchers to effectively utilize this reagent in their work.

Compound Identification and Structure

Proper identification is paramount for regulatory compliance and scientific accuracy. The fundamental identifiers and chemical structure of the title compound are outlined below.

Caption: General workflow for the synthesis of the title compound.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the preparation of α-ketoesters from aryl halides. [2] Self-Validation and Causality: This two-step, one-pot procedure relies on the creation of a highly reactive nucleophile that subsequently attacks an electrophilic carbonyl. The anhydrous and inert conditions are critical because organolithium reagents are extremely reactive towards water, oxygen, and carbon dioxide. The low temperature (-80°C) is essential to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.

Materials and Reagents:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dimethyl oxalate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Vessel Preparation: A round-bottom flask is flame-dried under vacuum and subsequently maintained under a positive pressure of inert gas (Nitrogen or Argon). This ensures all atmospheric moisture is removed.

-

Lithiation: Dissolve 2-bromothiophene (1.0 mmol) in anhydrous THF (15 mL) in the prepared flask. Cool the solution to -80°C using a dry ice/acetone bath.

-

Add n-butyllithium (0.95 mmol, 1 equivalent) dropwise to the cooled solution. The formation of the 2-thienyllithium species occurs via lithium-halogen exchange. Stir the mixture at -80°C for approximately 20 minutes. [2]4. Acylation: In a separate flask, prepare a solution of dimethyl oxalate (1.1 mmol) in anhydrous THF (5.0 mL). Add this solution dropwise to the organolithium mixture at -80°C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 2-bromothiophene is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. This protonates any remaining organolithium reagent and neutralizes the reaction mixture.

-

Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL). The organic product will partition into the ethyl acetate layer.

-

Washing: Combine the organic layers and wash with brine (1 x 10 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) to yield the pure product. [2]

Chemical Reactivity and Applications

The synthetic utility of Methyl 2-oxo-2-(thiophen-2-yl)acetate stems from its multiple reactive sites, making it a valuable intermediate.

Core Reactivity Profile

Caption: Key reactive sites and potential transformations.

-

Ketone Carbonyl: This is a primary site for nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), yielding an α-hydroxy ester. It can also react with Grignard reagents or organolithiums to form tertiary alcohols.

-

Ester Carbonyl: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-oxo-2-(thiophen-2-yl)acetic acid. [6]It can also undergo transesterification or amidation.

-

Thiophene Ring: The thiophene ring is electron-rich and can undergo electrophilic aromatic substitution, typically at the C5 position (para to the substituent), which is the most activated site. This allows for further functionalization of the heterocyclic core.

Applications in Research and Development

-

Pharmaceutical Intermediate: As a thiophene-containing building block, this compound is a precursor for synthesizing molecules of medicinal interest. [1]The ethyl ester analogue is explicitly noted for its use in synthesizing thioheterocyclic compounds. [3]The core structure is related to compounds investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target for anti-inflammatory and anti-cancer drugs. [4]* Organic Synthesis: It serves as a versatile starting material for creating a variety of more complex molecules, including quinazolines and quinolines. [1]

Safety and Handling

-

GHS Classification (proxy):

-

Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statements (proxy):

-

H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation.

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, dark, and well-ventilated place as recommended.

References

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. ([Link])

-

Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5 - BIOSYNCE. ([Link])

Sources

- 1. METHYL 2-OXO-2-(THIOPHEN-2-YL)ACETATE | CymitQuimica [cymitquimica.com]

- 2. methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 3. biosynce.com [biosynce.com]

- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 26878-13-7|Methyl 2-oxo-2-(thiophen-2-yl)acetate|BLD Pharm [bldpharm.com]

- 6. 4075-59-6|2-Oxo-2-(thiophen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Methyl 2-oxo-2-(thiophen-2-yl)acetate (CAS: 26878-13-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2-(thiophen-2-yl)acetate is a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique bifunctional nature, possessing both an α-keto group and a methyl ester attached to a thiophene scaffold, endows it with a versatile reactivity profile. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical properties, reactivity, and significant applications. A detailed exploration of its role as a key intermediate in the synthesis of pharmaceutically active compounds, including the anticholinergic drug Tiotropium bromide, is presented. Furthermore, this document offers practical, field-proven insights into its handling, characterization, and the causality behind key experimental choices, aiming to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Strategic Importance of a Thiophene-based Ketoester

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a desirable moiety in drug design. Methyl 2-oxo-2-(thiophen-2-yl)acetate emerges as a compound of significant interest by combining the advantageous properties of the thiophene ring with the versatile reactivity of an α-ketoester. This structure serves as a linchpin for the construction of complex molecular architectures, offering multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. This guide aims to provide a deep dive into the chemistry and applications of this compound, moving beyond a simple recitation of facts to offer a cohesive understanding of its synthetic utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in a research setting.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 26878-13-7 | [1] |

| Molecular Formula | C₇H₆O₃S | [1] |

| Molecular Weight | 170.18 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 100-102 °C at 0.8 Torr | |

| Melting Point | 27-29 °C |

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

Thiophene Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). Specifically, one would anticipate a doublet of doublets for the proton at the 5-position, a doublet of doublets for the proton at the 3-position, and a triplet for the proton at the 4-position, reflecting their respective couplings. Based on the ethyl ester, the proton at the 5-position is expected to be the most downfield.[2]

-

Methyl Ester Protons: A sharp singlet at approximately δ 3.9 ppm is characteristic of the methyl ester group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl Carbons: Two downfield signals are expected for the ketone (C=O) and ester (C=O) carbons, typically in the range of δ 160-190 ppm. The ketone carbon is generally more downfield than the ester carbon.

-

Thiophene Carbons: Four signals are anticipated in the aromatic region (δ 125-145 ppm), corresponding to the four distinct carbon atoms of the thiophene ring.

-

Methyl Ester Carbon: A signal around δ 52 ppm is characteristic of the methyl ester carbon.

-

-

Infrared (IR) Spectroscopy:

-

Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester are expected around 1730 cm⁻¹ and 1680 cm⁻¹, respectively.

-

C-H stretching vibrations of the thiophene ring will appear around 3100 cm⁻¹.

-

C-O stretching of the ester will be observed in the 1200-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 170.

-

Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

-

Synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate

The synthesis of this key intermediate can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Primary Synthetic Route: Lithiation of 2-Bromothiophene

This is a widely cited and reliable method for the preparation of Methyl 2-oxo-2-(thiophen-2-yl)acetate.[3] The underlying principle involves the generation of a potent nucleophile (2-lithiothiophene) which then attacks an electrophilic carbonyl compound.

Reaction Scheme:

Caption: Lithiation of 2-bromothiophene followed by acylation.

Detailed Experimental Protocol:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: 2-Bromothiophene is dissolved in anhydrous THF and added to the flask. n-Butyllithium (typically a 1.6 M solution in hexanes) is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred for approximately 30-60 minutes at this temperature to ensure complete formation of the 2-lithiothiophene intermediate.

-

Acylation: A solution of dimethyl oxalate in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is stirred for an additional 1-2 hours at -78 °C.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 2-oxo-2-(thiophen-2-yl)acetate. A reported yield for a similar reaction is around 73%.[3]

Causality and Experimental Insights:

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the n-butyllithium and the 2-lithiothiophene intermediate, which would lead to reduced yields.

-

Low Temperature: The lithiation and subsequent acylation are performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent and competing nucleophilic attack on the ester group of the product.

-

Quenching: The use of a mild acid, such as ammonium chloride, is important to neutralize any remaining organolithium species without causing unwanted side reactions with the desired product.

Alternative Synthetic Approaches

While the lithiation route is common, other methods exist for the synthesis of α-ketoesters which could be adapted for this specific compound. These include:

-

Friedel-Crafts Acylation: The thiophene ring can undergo Friedel-Crafts acylation. Reaction with an appropriate acylating agent, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) could potentially yield the desired product. However, controlling the regioselectivity and preventing polysubstitution on the electron-rich thiophene ring can be challenging.

-

Oxidation of a Precursor: Oxidation of a suitable precursor, such as methyl 2-hydroxy-2-(thiophen-2-yl)acetate, using a mild oxidizing agent like manganese dioxide (MnO₂) or Swern oxidation could provide the target compound.

Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-oxo-2-(thiophen-2-yl)acetate stems from the presence of two key reactive sites: the electrophilic carbonyl carbons and the activated thiophene ring.

Reactivity of the α-Ketoester Moiety

The adjacent ketone and ester groups influence each other's reactivity. The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack than the ester carbonyl.

Reaction with Nucleophiles:

-

Grignard and Organolithium Reagents: These strong nucleophiles will preferentially attack the ketone carbonyl to form tertiary alcohols after an aqueous workup. This is a key transformation in the synthesis of Tiotropium bromide, where reaction with a second equivalent of a thiophene-based organometallic reagent leads to the formation of a di(thiophen-2-yl)glycolate derivative.

-

Reducing Agents: Selective reduction of the ketone in the presence of the ester can be achieved using milder reducing agents such as sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy ester. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester.

-

Wittig Reaction: The ketone can undergo a Wittig reaction to form an α,β-unsaturated ester.

Application in the Synthesis of Tiotropium Bromide

A prominent application of Methyl 2-oxo-2-(thiophen-2-yl)acetate is as a precursor to Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a key intermediate in the synthesis of the anticholinergic drug Tiotropium bromide.[4][5][6]

Synthetic Pathway to Tiotropium Bromide Intermediate:

Caption: Synthesis of a key Tiotropium bromide intermediate.

The synthesis involves the reaction of Methyl 2-oxo-2-(thiophen-2-yl)acetate with a second equivalent of a thiophene nucleophile, such as 2-lithiothiophene, to generate the tertiary alcohol, Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. This intermediate then undergoes transesterification with scopine, followed by quaternization of the nitrogen atom with methyl bromide to yield Tiotropium bromide.[4][5][6]

Other Potential Applications

The versatile reactivity of this compound opens doors to a wide range of other synthetic transformations:

-

Heterocycle Synthesis: The α-ketoester moiety can participate in condensation reactions with various binucleophiles to construct a variety of heterocyclic systems, which are prevalent in many biologically active molecules.

-

Asymmetric Synthesis: The ketone can be asymmetrically reduced to produce chiral α-hydroxy esters, which are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals.

-

Functional Material Precursors: Thiophene-containing molecules are of great interest in materials science for the development of organic electronics. This compound could serve as a starting material for the synthesis of novel thiophene-based polymers and small molecules with interesting photophysical properties. For example, thiophene-bearing oxazolines and oxazines have been synthesized and polymerized to create materials with potential applications in this field.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-oxo-2-(thiophen-2-yl)acetate. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from related compounds such as thiophene and methyl acetate can provide guidance.[8][9]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Fire Safety: The compound is likely flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[9]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Toxicity Profile (Inferred from Related Compounds):

-

Thiophene: Can cause eye irritation and is harmful if swallowed.[9]

-

Methyl Acetate: May cause drowsiness or dizziness and serious eye irritation.[8]

It is imperative to treat Methyl 2-oxo-2-(thiophen-2-yl)acetate as a potentially hazardous substance and to handle it with the care and precautions afforded to all laboratory chemicals.

Conclusion

Methyl 2-oxo-2-(thiophen-2-yl)acetate stands as a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated arrangement of a thiophene ring, a ketone, and a methyl ester creates a versatile and highly valuable building block for the synthesis of complex organic molecules. Its pivotal role in the synthesis of the important pharmaceutical, Tiotropium bromide, highlights its significance in drug development. This guide has sought to provide a comprehensive and practical understanding of this compound, from its synthesis and characterization to its reactivity and applications. It is our hope that the insights provided herein will empower researchers to fully harness the synthetic potential of this remarkable molecule.

References

-

Foschi, F., Bonandi, E., Mereu, A., Pacchetti, B., Gozzini, D., & Passarella, D. (2018). A straightforward synthesis of α-oxo- and α-hydroxy-acetates from aryl and heteroaryl halides. Arkivoc, 2018(7), 423-430. [Link]

-

Di Micco, S., Terracciano, S., Giordano, F., Bifulco, G., & Bruno, I. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. [Link]

- Process for the preparation of tiotropium bromide. (2008).

-

Methyl 2-Oxo-2-(Thiophen-2-Yl)Acetate. (n.d.). Protheragen. Retrieved January 18, 2026, from [Link]

-

Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. (2020). The Royal Society of Chemistry. [Link]

-

Methyl Acetate Safety Data Sheet. (2019). Agilent. [Link]

- Process for the preparation of tiotropium bromide. (2008).

-

SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE. (2012). EPO Patent. [Link]

-

Lee, A., & Hoogenboom, R. (2021). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications, 42(10), 2000635. [Link]

-

Tiotropium Bromide. (n.d.). SynZeal. Retrieved January 18, 2026, from [Link]

Sources

- 1. METHYL 2-OXO-2-(THIOPHEN-2-YL)ACETATE | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 4. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]

- 5. US7662963B2 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]

- 6. US20080051582A1 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]

- 7. DSpace [helda.helsinki.fi]

- 8. agilent.com [agilent.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Nucleophilic Reactivity of Methyl 2-oxo-2-(thiophen-2-yl)acetate

Abstract

Methyl 2-oxo-2-(thiophen-2-yl)acetate is a versatile bifunctional molecule featuring an α-ketoester moiety. This structure possesses two distinct electrophilic centers: a ketone carbonyl and an ester carbonyl. This guide provides an in-depth analysis of the compound's reactivity towards various classes of nucleophiles, including nitrogen, oxygen, and carbon-based reagents. By examining the electronic properties and inherent reactivity hierarchy of the functional groups, we delineate the chemoselectivity of nucleophilic attack. This document serves as a technical resource, offering mechanistic insights, field-proven experimental considerations, and representative protocols to guide synthetic strategy and application in medicinal chemistry and materials science.

Introduction and Structural Analysis

Methyl 2-oxo-2-(thiophen-2-yl)acetate, with CAS Number 26878-13-7, is a key synthetic intermediate.[1][2] Its utility stems from the presence of two adjacent carbonyl groups, each offering a site for nucleophilic attack. The thiophene ring, an aromatic heterocycle, acts as a bioisostere for a phenyl ring and influences the electronic properties of the ketoester system, contributing to its unique reactivity profile.

Understanding the molecule's reactivity requires recognizing the difference between the ketone and ester carbonyls. Generally, ketones are more reactive towards nucleophiles than esters.[3][4] This is attributed to the resonance donation from the second oxygen atom in the ester group, which reduces the electrophilicity of the carbonyl carbon.[4] This inherent difference is the cornerstone of predicting how nucleophiles will interact with the molecule.

Figure 1: Structure and key electrophilic sites of the title compound.

Reactions with Carbon Nucleophiles: The Grignard Reaction

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent carbon-based nucleophiles. Their reaction with Methyl 2-oxo-2-(thiophen-2-yl)acetate is a classic example of exploiting the reactivity difference between a ketone and an ester.

Mechanism and Selectivity

The reaction proceeds in a sequential manner. The more electrophilic ketone carbonyl is attacked first. However, the initial product of this addition is not stable under the reaction conditions. The key mechanistic feature is that esters react with two equivalents of a Grignard reagent to yield a tertiary alcohol.[3][5][6][7]

-

First Addition: The first equivalent of the Grignard reagent attacks the more reactive ketone carbonyl. This is a standard nucleophilic addition.

-

Second Addition: The ester group then reacts with a second equivalent of the Grignard reagent. This occurs via a nucleophilic acyl substitution mechanism, where the methoxy group (-OCH₃) is eliminated to form a new ketone intermediate.[7]

-

Third Addition: This newly formed ketone is highly reactive and immediately attacked by a third equivalent of the Grignard reagent, leading to the final tertiary alcohol product after an aqueous workup.

It is synthetically challenging to isolate the ketone resulting from the addition of a single equivalent of nucleophile to the ester, as the intermediate ketone is typically more reactive than the starting ester.[3]

Caption: Reaction pathway with Grignard reagents.

Representative Experimental Protocol

Objective: To synthesize 2-(thiophen-2-yl)pentan-2-ol-1,1-diyl)bis(ethan-1-ol) by reacting Methyl 2-oxo-2-(thiophen-2-yl)acetate with excess Ethylmagnesium Bromide.

-

Materials: Methyl 2-oxo-2-(thiophen-2-yl)acetate (1.70 g, 10 mmol), 3.0 M Ethylmagnesium bromide in diethyl ether (12 mL, 36 mmol), anhydrous diethyl ether (50 mL), saturated aqueous NH₄Cl solution, anhydrous MgSO₄.

-

Step 1: Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add the starting ester dissolved in 50 mL of anhydrous diethyl ether.

-

Step 2: Grignard Addition: Cool the flask to 0°C in an ice bath. Add the Ethylmagnesium bromide solution dropwise via a syringe over 30 minutes, maintaining the temperature below 10°C.

-

Step 3: Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 4: Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0°C.

-

Step 5: Extraction & Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactions with Nitrogen Nucleophiles: Amide and Imine Formation

Primary and secondary amines are common N-nucleophiles that react readily with the ketoester. The site of attack and the final product depend on the reaction conditions and the nature of the amine.

Amide Formation via Nucleophilic Acyl Substitution

The ester carbonyl, while less reactive than the ketone, is susceptible to nucleophilic acyl substitution by amines, particularly at elevated temperatures or with catalysis. This reaction displaces the methoxy group to form a stable α-ketoamide.

-

Mechanism: The amine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate. The intermediate then collapses, eliminating methanol as a leaving group.[8] This process is often irreversible, especially if the resulting amide is stable.

Imine Formation at the Ketone Carbonyl

Primary amines can also react with the ketone carbonyl to form an imine (or Schiff base).[9] This reaction is typically catalyzed by a mild acid and involves the elimination of water.[9][10]

-

Mechanism: The reaction proceeds through a carbinolamine (or hemiaminal) intermediate which then dehydrates under acidic conditions to form the C=N double bond of the imine.[9][10] Careful control of pH is crucial; if the solution is too acidic, the amine becomes protonated and non-nucleophilic, while if it is too basic, the hydroxyl group of the carbinolamine cannot be protonated to act as a good leaving group (water).[9]

Table 1: Predicted Reactivity with Amines

| Amine Type | Primary Reactive Site | Product Type | Typical Conditions |

| Primary Amine (R-NH₂) | Ketone Carbonyl | Imine | Mild Acid (e.g., AcOH), RT |

| Primary Amine (R-NH₂) | Ester Carbonyl | α-Ketoamide | Heat, neat or high-boiling solvent |

| Secondary Amine (R₂NH) | Ester Carbonyl | α-Ketoamide | Heat |

Reactions with Oxygen Nucleophiles: Transesterification and Hydrolysis

Oxygen-based nucleophiles, such as alcohols and water, react primarily at the ester functional group.

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol.[11][12] This is an equilibrium-controlled process that can be catalyzed by either an acid or a base.[8]

-

Causality in Protocol: To drive the reaction to completion, a large excess of the desired alcohol is used as the solvent.[12][13] This shifts the equilibrium towards the products according to Le Châtelier's principle.

-

Mechanism (Acid-Catalyzed): The reaction begins with the protonation of the ester carbonyl, activating it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which, after proton transfer, eliminates methanol to yield the new ester.[8][12]

Caption: General workflow for a transesterification reaction.

Hydrolysis

Hydrolysis is the cleavage of the ester bond by water to form the corresponding carboxylic acid, in this case, 2-oxo-2-(thiophen-2-yl)acetic acid. The reaction can be promoted by either acid or base (saponification).

-

Base-Promoted Hydrolysis (Saponification): This is an effectively irreversible process where a stoichiometric amount of base (e.g., NaOH) is used. The hydroxide ion attacks the ester carbonyl, and after elimination of the methoxide ion, the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid.

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. It requires heating the ester in aqueous acid.

Summary and Outlook

The reactivity of Methyl 2-oxo-2-(thiophen-2-yl)acetate is governed by the presence of two distinct electrophilic carbonyl centers. The ketone is generally more susceptible to irreversible nucleophilic addition, while the ester undergoes nucleophilic acyl substitution.

-

Strong, hard nucleophiles (e.g., Grignard reagents) will typically react multiple times to yield tertiary alcohols.

-

Nitrogen nucleophiles can be directed towards either the ketone (forming imines) or the ester (forming amides) by controlling reaction conditions.

-

Oxygen nucleophiles (alcohols, water) selectively target the ester group, leading to transesterification or hydrolysis.

This predictable chemoselectivity makes Methyl 2-oxo-2-(thiophen-2-yl)acetate a valuable and versatile building block in synthetic chemistry. Future work may explore enzymatic reactions for enhanced selectivity or the use of this scaffold in the development of novel heterocyclic compounds for pharmaceutical applications.

References

-

Wikipedia. Transesterification. [Online] Available at: [Link]

-

Chemistry LibreTexts. Transesterification. [Online] January 22, 2023. Available at: [Link]

- Evans, R. W., et al. (2013). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Journal of the American Chemical Society, 135, 16074-16077.

-

Master Organic Chemistry. Transesterification. [Online] November 10, 2022. Available at: [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Online] Available at: [Link]

-

JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Online] April 30, 2023. Available at: [Link]

-

Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Online] Available at: [Link]

-

Chemistry LibreTexts. Reaction with Primary Amines to form Imines. [Online] January 22, 2023. Available at: [Link]

-

Xu, C., et al. (2014). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters. ResearchGate. [Online] Available at: [Link]

-

Greco, G. (2016). 07 05 Transesterification under Basic Conditions. YouTube. [Online] Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Imine Formation Mechanism | Addition of Primary Amines to Aldehydes and Ketones. YouTube. [Online] Available at: [Link]

-

MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. [Online] Available at: [Link]

-

Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Online] June 25, 2024. Available at: [Link]

-

Chemistry Steps. Esters with Grignard Reagent. [Online] Available at: [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Online] Available at: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Online] December 10, 2015. Available at: [Link]

-

Chemistry Stack Exchange. Why is a ketone more nucleophilic than an ester? [Online] July 16, 2014. Available at: [Link]

Sources

- 1. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Transesterification - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Electrophilic Substitution Reactions on the Thiophene Ring of "Methyl 2-oxo-2-(thiophen-2-yl)acetate"

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic substitution reactions on the thiophene ring of "Methyl 2-oxo-2-(thiophen-2-yl)acetate." As a molecule of interest in medicinal chemistry and materials science, understanding its reactivity is paramount for the strategic design of novel derivatives. This document delves into the theoretical underpinnings of thiophene's aromaticity, the directing effects of the 2-oxo-2-methoxyacetyl substituent, and practical methodologies for key electrophilic substitution reactions.

The Thiophene Core: A Balance of Aromaticity and Reactivity

Thiophene is a five-membered heterocyclic aromatic compound containing a sulfur atom. Its aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from a lone pair on the sulfur atom) across the planar ring, fulfilling Hückel's rule.[1][2] However, the degree of aromaticity in thiophene is considered to be less than that of benzene.[2] This is attributed to the electronegativity of the sulfur atom and the less effective overlap of its 3p orbitals with the 2p orbitals of the carbon atoms.[1]

This reduced aromaticity, coupled with the electron-donating character of the sulfur atom, renders the thiophene ring more susceptible to electrophilic attack than benzene.[3][4] Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the 2-position (α-position), as the carbocation intermediate formed by attack at this position is more stabilized by resonance.[3][4]

The Influence of the 2-Oxo-2-methoxyacetyl Substituent

The substituent at the 2-position of the thiophene ring in "Methyl 2-oxo-2-(thiophen-2-yl)acetate" is a 2-oxo-2-methoxyacetyl group [-C(O)C(O)OCH3]. This group is strongly electron-withdrawing due to the presence of two carbonyl functionalities. Such electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution by reducing the electron density of the ring system.[5][6]

Directing Effects:

Electron-withdrawing groups on an aromatic ring are typically meta-directing. However, in the case of 2-substituted thiophenes, the situation is more complex. The deactivating nature of the 2-oxo-2-methoxyacetyl group will slow down the rate of electrophilic substitution significantly compared to unsubstituted thiophene. The substitution will be directed to the position that is least deactivated.

Generally, for 2-substituted thiophenes with deactivating groups, electrophilic substitution is directed to the 4- and 5-positions . The 3-position is strongly deactivated due to its proximity to the electron-withdrawing group. The 5-position is often favored due to less steric hindrance. However, the precise regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile. For instance, in the bromination of 2-acetylthiophene, a compound with a similar deactivating group, substitution at the 4-position can be achieved under specific "catalyst swamping conditions".[7]

The following diagram illustrates the logical flow for predicting the outcome of electrophilic substitution on "Methyl 2-oxo-2-(thiophen-2-yl)acetate".

Caption: Logical workflow for electrophilic substitution on the target molecule.

Key Electrophilic Substitution Reactions and Methodologies

The following sections detail the anticipated outcomes and provide generalized experimental protocols for common electrophilic substitution reactions on "Methyl 2-oxo-2-(thiophen-2-yl)acetate." It is crucial to note that these are starting points and may require optimization.

Halogenation

Halogenation (e.g., bromination, chlorination) is a fundamental electrophilic substitution reaction. Due to the deactivating nature of the 2-oxo-2-methoxyacetyl group, harsh halogenating agents or the use of a Lewis acid catalyst may be necessary.

Expected Outcome: A mixture of 4- and 5-halo-substituted products is expected. Selective formation of the 4-bromo derivative might be achievable under "catalyst swamping conditions," using a large excess of a Lewis acid like aluminum chloride.[7]

Experimental Protocol (General for Bromination):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve "Methyl 2-oxo-2-(thiophen-2-yl)acetate" in a suitable inert solvent (e.g., dichloromethane, chloroform).

-

Catalyst Addition: If required, add the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) portion-wise at a low temperature (0 °C).

-

Bromine Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel, maintaining the low temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring it into a mixture of ice and a reducing agent (e.g., sodium thiosulfate solution) to destroy excess bromine.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The following table summarizes typical conditions for the bromination of deactivated thiophenes.

| Reagent/Catalyst | Solvent | Temperature (°C) | Expected Major Product(s) | Reference(s) |

| Br₂ / Acetic Acid | Acetic Acid | Room Temp | Mixture of 4- and 5-bromo | [8] |

| N-Bromosuccinimide (NBS) | Acetic Acid/CHCl₃ | 0 - Room Temp | 5-bromo | [8] |

| Br₂ / AlCl₃ (excess) | Dichloromethane | 0 - 5 | 4-bromo | [7] |

Nitration

Nitration introduces a nitro group (-NO₂) onto the thiophene ring. The standard nitrating mixture (a combination of nitric acid and sulfuric acid) is often too harsh for the sensitive thiophene ring and can lead to oxidation and decomposition. Milder nitrating agents are preferred.

Expected Outcome: Nitration is expected to yield a mixture of 4-nitro and 5-nitro derivatives.

Experimental Protocol (General for Nitration):

-

Nitrating Agent Preparation: A common milder nitrating agent is acetyl nitrate, prepared in situ by adding fuming nitric acid to acetic anhydride at low temperatures (e.g., 10 °C).[9]

-

Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve "Methyl 2-oxo-2-(thiophen-2-yl)acetate" in acetic anhydride.

-

Addition of Nitrating Agent: Cool the solution and slowly add the pre-prepared acetyl nitrate solution, ensuring the temperature does not rise significantly.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, pour the reaction mixture onto crushed ice and extract the product.

-

Purification: Purify the product by column chromatography.

The workflow for a typical nitration experiment is depicted below.

Caption: Experimental workflow for the nitration of the target molecule.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-C(O)R) onto the thiophene ring. Given that the starting material already possesses an acyl-like substituent that is deactivating, forcing conditions would be required for a second acylation. This reaction is generally challenging on strongly deactivated rings.

Expected Outcome: If the reaction proceeds, it is expected to occur at the 4- or 5-position. The choice of a strong Lewis acid catalyst and an active acylating agent would be critical. The synthesis of 2-acetylthiophene, a related compound, is commonly achieved via Friedel-Crafts acylation of thiophene.[10][11][12]

Experimental Protocol (General for Friedel-Crafts Acylation):

-

Reaction Setup: In a dry apparatus, suspend a strong Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane).

-

Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, acetic anhydride) dropwise at low temperature.

-

Substrate Addition: Add a solution of "Methyl 2-oxo-2-(thiophen-2-yl)acetate" in the same solvent.

-

Reaction and Work-up: Allow the reaction to proceed, monitoring by TLC. Quench the reaction by carefully pouring it onto ice and hydrochloric acid.

-

Extraction and Purification: Extract the product, wash, dry, and purify by chromatography or distillation.

Conclusion

The electrophilic substitution on the thiophene ring of "Methyl 2-oxo-2-(thiophen-2-yl)acetate" is a challenging yet synthetically valuable transformation. The strongly deactivating and directing nature of the 2-oxo-2-methoxyacetyl group necessitates careful consideration of reaction conditions to achieve desired regioselectivity. This guide provides a foundational understanding and practical starting points for researchers and drug development professionals to explore the derivatization of this important scaffold. Further experimental investigation is required to fully elucidate the reactivity of this specific molecule and optimize reaction protocols for the synthesis of novel compounds.

References

-

Benchchem. An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. 10

-

Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. 1

-

Slideshare. Reactivity order of Pyrrole, Furan and Thiophene.pptx. 3

-

Benchchem. An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3). 11

-

Wikipedia. Thiophene.

-

Pearson. Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. 13

-

ChemicalBook. methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis. 14

-

Wikipedia. Thiophene.

-

Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). 4

-

TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. 12

-

Thieme. Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates.

-

Google Patents. CN106892895A - A kind of preparation method of 2 acetyl thiophene.

-

Google Patents. US2492629A - Acylation of thiophene.

-

Asian Journal of Chemistry. Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.

-

ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF.

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 2-Acetylthiophene (CAS 88-15-3).

-

CymitQuimica. METHYL 2-OXO-2-(THIOPHEN-2-YL)ACETATE.

-

Organic Syntheses. 2-nitrothiophene.

-

ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.

Sources

- 1. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tsijournals.com [tsijournals.com]

- 13. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 14. methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

Methyl 2-oxo-2-(thiophen-2-yl)acetate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

Methyl 2-oxo-2-(thiophen-2-yl)acetate, with CAS Number 26878-13-7, is a pivotal chemical intermediate that holds significant value in the realms of organic synthesis and drug discovery.[1][2] Structurally, it is an α-ketoester featuring a thiophene ring, a class of sulfur-containing heterocycles renowned for its wide range of therapeutic properties.[3] The unique electronic characteristics of the thiophene ring, often considered a bioisostere of a phenyl ring, make it a privileged scaffold in medicinal chemistry.[3] This guide provides an in-depth overview of the commercial availability, synthesis, applications, and key technical data for this versatile building block, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

Methyl 2-oxo-2-(thiophen-2-yl)acetate is readily available from a variety of chemical suppliers, catering to research and development needs. Purity levels are typically high, often exceeding 95-98%, ensuring suitability for sensitive synthetic applications. When sourcing this reagent, it is crucial to consider purity, quantity, and supplier certifications to ensure experimental reproducibility.

| Supplier | Brand/Catalog No. | Purity | Available Quantities | Notes |

| CymitQuimica | Fluorochem / 10-F505622 | 95.0% | 100mg, 250mg, 500mg, 1g | Intended for laboratory use only.[4] |

| ChemScene | CS-0450317 | ≥98% | Custom | Provides GHS safety information.[2] |